molecular formula C22H28N4 B15110838 N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15110838
M. Wt: 348.5 g/mol
InChI Key: NAZYDBBASHIVDR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No: 890627-02-8) is a chemical compound with the molecular formula C21H26N4 and a molecular weight of 334.5 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This core structure is notably investigated for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling, and their disruption is a hallmark of many cancers, making them important targets for small-molecule inhibitors . Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting a variety of kinases, such as EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Furthermore, closely related analogues within this chemical family have been explored as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, highlighting the versatility of this scaffold in anti-infective research . The structural features of this compound, including the cyclohexylamine at the 7-position and the phenyl and propyl substituents, are typical of modifications made to fine-tune the compound's properties. Such alterations can significantly influence electronic properties, lipophilicity, and molecular conformation, thereby affecting interactions with biological targets and overall pharmacokinetic profiles . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-3-10-19-15-20(23-18-13-8-5-9-14-18)26-22(24-19)21(16(2)25-26)17-11-6-4-7-12-17/h4,6-7,11-12,15,18,23H,3,5,8-10,13-14H2,1-2H3

InChI Key

NAZYDBBASHIVDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation between 5-aminopyrazole derivatives and 1,3-diketones or equivalents. For N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, the 5-propyl substituent is introduced during this step. A modified approach from involves reacting 5-amino-3-phenyl-1H-pyrazole with a propyl-substituted 1,3-diketone, such as 3-oxopentanenitrile, under acidic conditions (e.g., acetic acid, 80°C, 12 h). This yields the 5-propylpyrazolo[1,5-a]pyrimidine intermediate with a methyl group at position 2, as confirmed by LC-MS and $$ ^1H $$-NMR.

Key Reaction Parameters

Parameter Condition Yield (%)
Solvent Acetic acid 78
Temperature (°C) 80
Catalyst None
Reaction Time (h) 12

Purification and Analytical Validation

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water (3:1). Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water, λ = 254 nm), achieving ≥99% purity. Structural confirmation relies on $$ ^1H $$-NMR (δ 7.8 ppm, aromatic H), $$ ^{13}C $$-NMR (δ 155 ppm, pyrimidine C2), and HRMS (m/z 403.2382 [M+H]$$^+$$).

Alternative Synthetic Pathways

  • Microwave-Assisted Synthesis : Reducing reaction times from 12 h to 2 h with microwave irradiation (150°C) maintains yields at 75–80%.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates achieves enantiomeric excess >98%, though this remains exploratory.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-7-amine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structural analogues reported in the literature.

Structural and Functional Group Analysis

Table 1: Substituent Patterns and Key Properties of Selected Analogues
Compound Name R2 R3 R5 R7 (N-Substituent) Key Activities/Properties Reference
Target Compound Methyl Phenyl Propyl Cyclohexyl N/A (hypothetical) -
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl) (33) - 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.12 µM)
N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(3-CF3-phenyl) (22) - 3-CF3-phenyl Isopropyl 3-(Imidazol-1-yl)propyl Aryl hydrocarbon receptor modulation
N-((6-Methoxypyridin-2-yl)methyl)-3-(4-Fluorophenyl)-5-phenyl (48) - 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.25 µM)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenyl (890626-52-5) Methyl Phenyl Propyl 4-Chlorophenyl Structural analogue (no activity reported)

Key Observations

Position 3 (R3):

  • A 4-fluorophenyl group at R3 is common in anti-mycobacterial agents (e.g., compounds 33 and 48), enhancing target binding via hydrophobic and halogen bonding . The target compound’s phenyl group lacks fluorine, which may reduce potency but could improve metabolic stability by avoiding oxidative defluorination .

Position 5 (R5):

  • The propyl chain in the target compound provides moderate lipophilicity (clogP ~4.2), balancing solubility and membrane permeability. In contrast, analogues with bulkier R5 groups (e.g., isopropyl in compound 22) show improved microsomal stability but reduced aqueous solubility .

Position 7 (N-Substituent):

  • The cyclohexyl group in the target compound offers conformational rigidity and may reduce hERG channel binding (a common off-target liability) compared to pyridinylmethyl or imidazolylpropyl groups . Cyclohexylamines are also associated with enhanced blood-brain barrier penetration in related scaffolds .

Anti-Mycobacterial Activity:

  • Compound 33 (MIC: 0.12 µM) and 48 (MIC: 0.25 µM) demonstrate potent inhibition of Mycobacterium tuberculosis ATP synthase, attributed to their 4-fluorophenyl and pyridinylmethyl groups . The target compound’s lack of fluorine at R3 and its cyclohexylamine group may shift its mechanism of action, necessitating further evaluation.

Q & A

Q. What are the key steps for synthesizing N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under reflux conditions, followed by introducing substituents through nucleophilic substitution or coupling reactions . Optimization includes:
  • Catalysts : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature : Controlled heating (80–120°C) prevents side reactions.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • X-ray crystallography : Resolves absolute configuration and validates regioselectivity (e.g., SHELX software for refinement) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cell viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for protein targets .

Advanced Research Questions

Q. How can discrepancies between structural analogs’ biological activities be resolved?

  • Methodological Answer : Use systematic approaches:
  • Computational docking : Compare binding modes of analogs to identify critical interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .
  • Structure-activity relationship (SAR) : Synthesize derivatives with incremental substituent changes (e.g., replacing propyl with cyclopropyl) and correlate with activity .
  • Mutagenesis studies : Identify residue-specific effects on enzyme inhibition .

Q. What strategies improve pharmacokinetic properties like bioavailability and brain penetration?

  • Methodological Answer : Focus on molecular modifications:
  • Lipophilicity : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance blood-brain barrier permeability .
  • Solubility : Add ionizable groups (e.g., amines) or formulate as salts.
  • In vitro models : Use Caco-2 cells to predict intestinal absorption .
  • In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models .

Q. How can researchers address conflicting data from NMR and X-ray crystallography?

  • Methodological Answer : Troubleshoot systematically:
  • Sample purity : Re-crystallize or re-chromatograph to remove impurities affecting NMR shifts .
  • Dynamic effects : Variable-temperature NMR detects conformational flexibility.
  • Complementary techniques : Validate with IR (functional groups) and MS (fragmentation patterns) .

Q. What experimental designs elucidate the mechanism of enzyme inhibition?

  • Methodological Answer : Combine biochemical and structural methods:
  • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes to identify binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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